molecular formula C24H23BrClN9O B6000753 4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine

4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine

Cat. No.: B6000753
M. Wt: 568.9 g/mol
InChI Key: IDDOWSMSMUWIRG-MUXKCCDJSA-N
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Description

4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including bromine, chlorine, and morpholine, makes it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine typically involves multi-step reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and structural features. The presence of the triazine core, along with the bromine, chlorine, and morpholine groups, provides a distinct chemical profile that can be leveraged for various applications.

Properties

IUPAC Name

4-N-(2-bromo-5-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrClN9O/c1-15-11-18(25)20(12-19(15)26)29-22-30-23(32-24(31-22)35-7-9-36-10-8-35)34-28-14-17-13-27-33-21(17)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3,(H,27,33)(H2,29,30,31,32,34)/b28-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDOWSMSMUWIRG-MUXKCCDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(NN=C4)C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(NN=C4)C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrClN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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